
5-propoxypyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propoxypyridazin-3(2H)-one: is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound this compound is characterized by a propoxy group attached to the fifth position of the pyridazine ring and a keto group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-propoxypyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3(2H)-pyridazinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3(2H)-pyridazinone+propyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-propoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propoxypyridazin-3-ol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of pyridazine derivatives with carboxyl or aldehyde groups.
Reduction: Formation of 5-propoxypyridazin-3-ol.
Substitution: Formation of various alkyl or aryl-substituted pyridazines.
Aplicaciones Científicas De Investigación
Chemistry: 5-propoxypyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-propoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
5-methoxypyridazin-3(2H)-one: Similar structure with a methoxy group instead of a propoxy group.
5-ethoxypyridazin-3(2H)-one: Similar structure with an ethoxy group instead of a propoxy group.
5-butoxypyridazin-3(2H)-one: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: 5-propoxypyridazin-3(2H)-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy group may affect the compound’s ability to interact with molecular targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.
Propiedades
Número CAS |
1346697-71-9 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-propoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-11-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
VUAANNUHCBHXQM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=O)NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


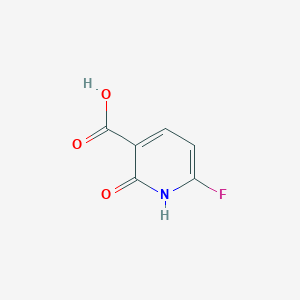
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

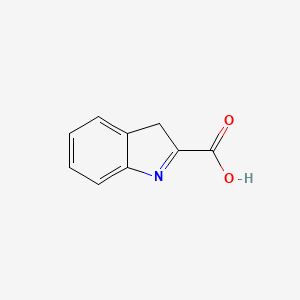
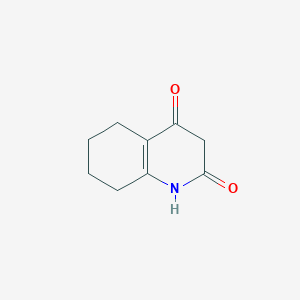
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)
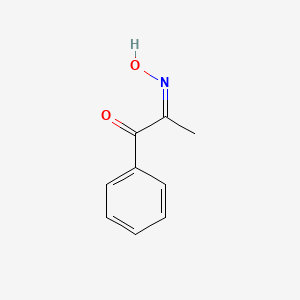
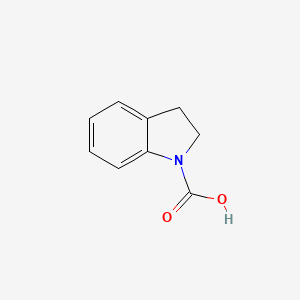


![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

